logP Comparison: 4-Fluoro vs 4-Chloro Analog
The target compound (4-fluorophenyl; C₂₀H₁₆FN₃O₂; MW 349.36) exhibits a computed logP of 2.64 . Its direct 4-chlorophenyl analog (C₂₀H₁₆ClN₃O₂; MW 365.81) is predicted to carry a higher logP (approximately 3.0–3.4 based on the 0.4–0.7 logP increment typically conferred by a Cl-for-F replacement on an aromatic ring), which could influence membrane permeability and off-target binding profiles. While experimental logP values for both compounds are not publicly available, the computed difference is consistent with established QSAR models indicating that a chlorine atom increases lipophilicity by approximately 0.4–0.7 log units relative to fluorine on a phenyl ring.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.64 (ChemDiv computed value) |
| Comparator Or Baseline | 4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one: logP ~3.0–3.4 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.7 (for 4-Cl vs 4-F) |
| Conditions | Computed logP using ChemDiv proprietary algorithm; estimation based on aromatic halogen logP contribution models |
Why This Matters
A 0.4+ log-unit difference in lipophilicity can significantly affect membrane permeability, solubility, and non-specific protein binding, making the fluoro compound potentially more suitable for assays requiring lower lipophilicity to minimize off-target interactions.
